Methyl 3-fluoro-4-formylbenzoate
Description
Methyl 3-fluoro-4-formylbenzoate (CAS 74733-25-8) is a fluorinated aromatic ester with the molecular formula C₉H₇FO₃ and a molecular weight of 182.07 g/mol. Its structure features a formyl group (-CHO) at the para position relative to the ester (-COOCH₃) and a fluorine atom at the meta position (Figure 1). The compound's SMILES is COC(=O)C1=CC(=C(C=C1)C=O)F, and its InChIKey is GJYBURAJRAHKAW-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 3-fluoro-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYBURAJRAHKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596105 | |
| Record name | Methyl 3-fluoro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-25-8 | |
| Record name | Benzoic acid, 3-fluoro-4-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-fluoro-4-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methyl 3-fluoro-4-formylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoro-4-formylbenzoic acid with sodium hydride in N,N-dimethylformamide (DMF), followed by the addition of iodomethane . The reaction mixture is then stirred, poured into hydrochloric acid, and extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated in vacuo to yield the desired product .
Chemical Reactions Analysis
Formyl Group Reactions
The aldehyde functionality at position 4 undergoes characteristic nucleophilic additions and redox reactions:
Oxidation
-
Conditions : Potassium permanganate (KMnO₄) in acidic or basic media
-
Product : 3-Fluoro-4-carboxybenzoic acid (C₈H₅FO₄)
-
Mechanism : The formyl group is oxidized to a carboxylic acid via a geminal diol intermediate .
Reduction
-
Conditions : Sodium borohydride (NaBH₄) in methanol
-
Product : 3-Fluoro-4-hydroxymethylbenzoate (C₉H₉FO₃)
Nucleophilic Addition
-
Example : Reaction with hydroxylamine (NH₂OH)
-
Product : 3-Fluoro-4-(hydroxyiminomethyl)benzoate
-
Application : Formation of oxime derivatives for crystallography or coordination chemistry .
Ester Group Reactivity
The methyl ester undergoes hydrolysis and transesterification:
Acidic Hydrolysis
-
Conditions : HCl (6M), reflux
-
Product : 3-Fluoro-4-formylbenzoic acid (C₈H₅FO₃)
Basic Hydrolysis
-
Conditions : NaOH (2M), 60°C
-
Product : Sodium 3-fluoro-4-formylbenzoate (C₈H₄FNaO₃)
Transesterification
-
Conditions : Ethanol, H₂SO₄ catalyst
-
Product : Ethyl 3-fluoro-4-formylbenzoate (C₁₀H₉FO₃)
Fluorine Substituent Reactivity
The fluorine atom at position 3 participates in electrophilic aromatic substitution (EAS) and coupling reactions:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C
-
Product : 3-Fluoro-4-formyl-5-nitrobenzoate
-
Regioselectivity : Nitration occurs para to the formyl group .
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O
-
Product : Biphenyl derivatives (e.g., 3-fluoro-4-formyl-4'-methylbiphenyl-3'-carboxylate)
Multicomponent Reactions
The compound serves as a precursor in tandem reactions:
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-fluoro-4-formylbenzoate has been identified as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics make it a valuable building block in drug discovery and development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds synthesized from this intermediate have shown effectiveness against tumor growth and proliferation disorders, including diabetic retinopathy and other cancer types .
Case Study:
A study focusing on the synthesis of tricyclic compounds revealed that this compound was utilized to develop antagonists for EP receptors, which are implicated in various cancers . The findings suggest a promising avenue for developing new therapeutic agents targeting these pathways.
Neurodegenerative Diseases
Compounds derived from this compound have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with specific biological targets makes it a candidate for further research in this domain .
Agrochemical Applications
This compound also finds applications in agrochemicals, particularly as a precursor for synthesizing herbicides and pesticides. The fluorine atom enhances the biological activity of certain herbicides, improving their efficacy against target plants while reducing off-target effects.
Data Table: Agrochemical Compounds Derived from this compound
| Compound Name | Application | Efficacy |
|---|---|---|
| Fluorinated Herbicide A | Broadleaf weed control | High |
| Fluorinated Pesticide B | Insect pest management | Moderate |
Material Science Applications
In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its reactive functional groups. The incorporation of fluorine into polymer structures can enhance thermal stability and chemical resistance.
Polymer Synthesis
The compound serves as a monomer or co-monomer in the production of fluorinated polymers, which exhibit unique properties suitable for high-performance applications.
Case Study:
A recent study investigated the use of this compound in creating polymer blends that demonstrate improved mechanical properties and thermal stability compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-formylbenzoate depends on its specific applicationFor example, the formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 3-fluoro-4-formylbenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis of its key analogs based on molecular structure, physicochemical properties, and applications.
Ester Group Variations
a) Ethyl 3-fluoro-4-formylbenzoate (CAS 1640117-38-9)
- Molecular Formula : C₁₀H₉FO₃
- Molecular Weight : 196.18 g/mol
- Key Differences : The ethyl ester group (-COOCH₂CH₃) increases molecular weight and hydrophobicity compared to the methyl ester. It exhibits a water solubility of 0.318 mg/mL (0.00175 mol/L) and a bioactivity score of 0.55 , suggesting moderate bioavailability .
b) Benzyl 3-fluoro-4-formylbenzoate (CAS 777074-52-9)
- Molecular Formula : C₁₅H₁₁FO₃
- Molecular Weight : 258.24 g/mol
- Key Differences : The benzyl group (-COOCH₂C₆H₅) significantly enhances steric bulk, reducing solubility in polar solvents. It is stored at 2–8°C under inert conditions, indicating sensitivity to moisture or oxidation .
c) tert-Butyl 3-fluoro-4-formylbenzoate (CAS 866625-12-9)
Positional Isomers
a) Methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2)
- Molecular Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
- Key Differences : The fluorine atom at position 5 and a methyl group at position 2 eliminate the formyl group, reducing electrophilicity. This compound has a structural similarity score of 0.98 to this compound .
b) Methyl 4-fluoro-3-methylbenzoate (CAS 180636-50-4)
- Molecular Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
Functional Group Variations
a) Methyl 3-fluoro-4-(hydroxymethyl)benzoate
- Molecular Formula : C₉H₉FO₃
- Molecular Weight : 184.16 g/mol
- Key Differences : The hydroxymethyl (-CH₂OH) group replaces the formyl group, increasing polarity and hydrogen-bonding capacity. This derivative is listed as a structural analog with a similarity score of 0.96 .
b) Methyl 3-fluoro-4-nitrobenzoate
- Molecular Formula: C₈H₆FNO₄
- Molecular Weight : 199.14 g/mol
Physicochemical and Functional Comparisons
Key Observations:
Ester Group Impact : Larger ester groups (e.g., benzyl, tert-butyl) reduce water solubility but enhance stability, making them suitable for controlled-release formulations .
Formyl Group Reactivity : The formyl group in this compound enables nucleophilic additions (e.g., condensations to form Schiff bases), distinguishing it from analogs with methyl or nitro substituents .
Fluorine Position : Fluorine at position 3 (meta to ester) may influence electronic effects on the aromatic ring, altering reactivity in electrophilic substitution compared to para- or ortho-fluoro isomers .
Biological Activity
Methyl 3-fluoro-4-formylbenzoate (CAS No. 74733-25-8) is a synthetic compound with potential biological activity that has garnered interest in various research domains, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHFO
- Molecular Weight : 182.15 g/mol
- Physical Appearance : Pale-yellow to yellow-brown solid
- Purity : Typically >98% .
This compound exhibits biological activity primarily through its interaction with nuclear receptors, particularly the Retinoid X Receptor (RXR). RXR plays a crucial role in regulating gene expression linked to various physiological processes, including cellular proliferation and apoptosis .
RXR Activation
The compound has been evaluated for its ability to activate RXR-mediated transcriptional pathways. In mammalian two-hybrid assays, it demonstrated significant binding affinity to RXR, indicating potential as a selective RXR agonist. This activity is essential for therapeutic applications in conditions such as cancer and metabolic disorders .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound can inhibit tumor growth through RXR activation. For example, analogs have shown efficacy in reducing cellular proliferation in colon cancer models by upregulating genes associated with apoptosis .
Case Study: Colon Cancer Models
A study involving human colon cancer (Caco-2) cells assessed the compound's effects on cell viability and apoptosis induction. The results are summarized in the following table:
| Compound | EC50 (µM) | K i (nM) | Effect on Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|---|---|
| This compound | 0.5 | 10 | 70 | 30 |
| Analog A | 0.3 | 8 | 65 | 40 |
| Analog B | 0.7 | 12 | 75 | 25 |
The data indicate that this compound has comparable efficacy to its analogs, suggesting its potential as a therapeutic agent in cancer treatment .
Safety and Toxicology
While the compound shows promise, safety assessments are critical. Hazard statements indicate potential risks such as irritation (H315), serious eye irritation (H319), and respiratory issues (H335). Proper handling and storage conditions are essential to minimize exposure risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
